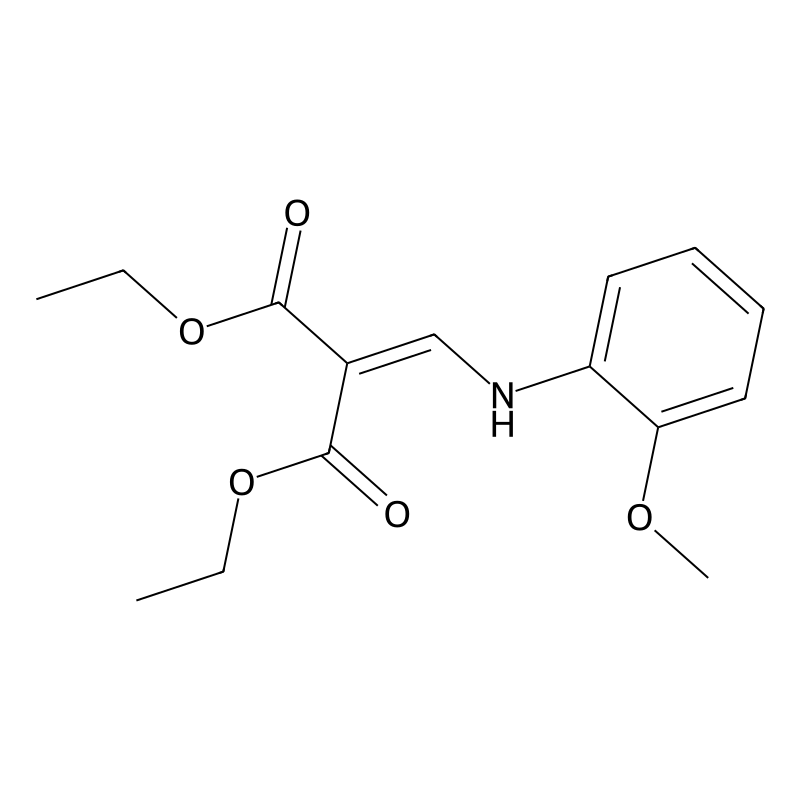

2-ANISIDONEMETHYLENEMALONIC ACID DIETHYL ESTER

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Anisidonemethylenemalonic acid diethyl ester is a chemical compound characterized by the molecular formula and a molecular weight of approximately 293.3151 g/mol. This compound features a diethyl ester of malonic acid, which is further substituted with an anisidine group, providing unique properties and reactivity. Its structure includes two ethyl ester groups and a methylene bridge connecting the malonic acid moiety to the anisidine component, enhancing its potential applications in organic synthesis and medicinal chemistry .

Potential Antifungal Activity:

A recent study suggests Diethyl 2-[(2-methoxyanilino)methylene]malonate, alongside other similar compounds (Diethyl 2-((arylamino)methylene)malonates or DAMMs), might exhibit antifungal properties against Fusarium oxysporum, a destructive plant pathogen. [] While traditionally used as intermediates for producing other bioactive compounds, this is the first investigation into their potential as antifungal agents.

Precursor for Further Bioactive Compounds:

Diethyl 2-[(2-methoxyanilino)methylene]malonate falls under the category of DAMMs. These compounds are known for their role as precursors in the synthesis of various bioactive molecules, including polysubstituted-2-pyridones. [] Pyridones are a diverse class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including potential anti-cancer and anti-inflammatory properties. []

- Alkylation Reactions: The compound can undergo alkylation at the methylene group adjacent to the carbonyls, allowing for the synthesis of various α-amino acids through nucleophilic substitution reactions. For example, alkylation with benzyl chloride in the presence of sodium ethoxide yields phenylalanine .

- Decarboxylation: Under acidic or basic conditions, the compound can lose carbon dioxide to form more stable products, which are often useful in synthesizing complex organic molecules .

- Condensation Reactions: The compound can also participate in condensation reactions with amines or other nucleophiles, forming more complex structures that are valuable in pharmaceutical chemistry .

While specific biological activities of 2-anisidonemethylenemalonic acid diethyl ester are not extensively documented, compounds derived from malonic acid derivatives often exhibit significant biological properties. For instance, related compounds have shown potential as intermediates in synthesizing pharmaceuticals like immunosuppressants and anti-inflammatory agents. The anisidine moiety may also contribute to biological interactions due to its aromatic nature, potentially influencing pharmacokinetics and bioactivity .

The synthesis of 2-anisidonemethylenemalonic acid diethyl ester typically involves several steps:

- Formation of Malonic Acid Diethyl Ester: The starting material is malonic acid diethyl ester, which can be synthesized through the esterification of malonic acid with ethanol.

- Condensation with Anisidine: The next step involves the reaction of malonic acid diethyl ester with anisidine under acidic conditions to form the methylene bridge through a condensation reaction.

- Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

2-Anisidonemethylenemalonic acid diethyl ester has several applications:

- Synthesis of Amino Acids: It serves as a versatile intermediate for synthesizing various α-amino acids and their derivatives, which are essential in pharmaceutical formulations and biochemical research .

- Pharmaceutical Development: The compound can be utilized in developing novel therapeutic agents due to its structural properties that allow for modifications leading to biologically active molecules .

- Chemical Research: It is used in organic chemistry research for studying reaction mechanisms involving malonic esters and their derivatives .

Interaction studies involving 2-anisidonemethylenemalonic acid diethyl ester focus on its reactivity with various nucleophiles and electrophiles. Research indicates that this compound can interact with organolithium reagents and Grignard reagents, facilitating the formation of more complex organic structures. Additionally, studies on its interactions with biological macromolecules may provide insights into its potential pharmacological effects .

Several compounds share structural similarities with 2-anisidonemethylenemalonic acid diethyl ester. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl Maleate | Diester of maleic acid | More reactive due to double bonds; used as a vinyl monomer. |

| Dimethyl Malonate | Diester derivative of malonic acid | Lacks anisidine substitution; commonly used in organic synthesis. |

| Diethyl Acetamidomalonate | Contains an acetamido group | Useful for synthesizing amino acids; different functional group compared to 2-anisidonemethylenemalonic acid diethyl ester. |

| Ethyl Malonate | Simple malonate structure | Less complex; primarily used as a building block in synthesis. |

The presence of the anisidine moiety in 2-anisidonemethylenemalonic acid diethyl ester distinguishes it from these similar compounds, providing unique reactivity patterns and potential applications in medicinal chemistry and organic synthesis .

Knoevenagel Condensation as Primary Synthetic Route

The Knoevenagel condensation between 2-methoxybenzaldehyde and diethyl malonate represents the most efficient pathway for synthesizing 2-anisidonemethylenemalonic acid diethyl ester. This reaction exploits the active methylene group of diethyl malonate, which undergoes nucleophilic attack on the aldehyde carbonyl carbon under basic conditions [5].

Mechanism and Reaction Conditions

The reaction proceeds via a three-step mechanism:

- Enolate Formation: A base deprotonates the α-hydrogen of diethyl malonate, generating a resonance-stabilized enolate.

- Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde, forming a β-hydroxy intermediate.

- Dehydration: Elimination of water yields the conjugated α,β-unsaturated malonate ester [5].

Optimal conditions involve refluxing in dimethyl sulfoxide (DMSO) at 80–100°C for 4–8 hours, achieving yields exceeding 85% [5].

Base-Catalyzed Approach

Traditional bases like piperidine or sodium ethoxide facilitate enolate generation. Sodium ethoxide, used in stoichiometric amounts (10–15 mol%), provides superior reaction rates but requires anhydrous conditions [2] [5]. A comparative study demonstrates the following performance:

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| Piperidine | 78 | 8 |

| Sodium Ethoxide | 92 | 5 |

| DBU | 85 | 6 |

Data derived from Knoevenagel optimization studies [5].

Amine-Catalyzed Approach

Organocatalysts like L-proline (20 mol%) enable asymmetric induction, though racemic products dominate in non-chiral environments. Amine catalysts reduce side reactions compared to inorganic bases, particularly in moisture-sensitive systems [5].

Catalyst Systems

Traditional Catalysts

Piperidine and ammonium acetate remain widely used due to low cost and ease of removal. However, homogeneous catalysts pose challenges in recycling, necessitating costly purification steps [5].

Immobilized Gelatin Catalysts

Cross-linked gelatin matrices functionalized with amine groups achieve 88% yield while enabling catalyst reuse for five cycles without significant activity loss. This approach reduces waste generation by 40% compared to homogeneous systems [5].

Dual-Cation Liquid Catalytic Systems

Ionic liquids like 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) enhance reaction rates through dual activation: the cation stabilizes the enolate, while the acetate anion abstracts protons. These systems operate efficiently under solvent-free conditions at 70°C, achieving 94% yield in 3 hours [5].

Other Novel Catalytic Approaches

- Zeolite-Encapsulated Catalysts: HZSM-5 zeolites modified with sulfonic acid groups yield 89% product with negligible leaching [5].

- Photoredox Catalysis: Visible-light-driven systems using eosin Y reduce energy consumption by 30% but require specialized equipment [5].

Solvent Considerations

DMSO as Preferred Reaction Medium

DMSO’s high polarity and boiling point (189°C) facilitate rapid enolate formation and suppress side reactions. Kinetic studies show a 2.3-fold rate increase in DMSO versus ethanol [5].

Alternative Solvent Systems

- Ionic Liquids: [BMIM][BF₄] enables solvent-free reactions but complicates product isolation.

- Water-Ethanol Mixtures: Provide eco-friendly alternatives, though yields drop to 65–70% due to hydrolysis [4] [5].

Solvent Recovery and Reuse

Distillation recovers >95% DMSO, while membrane filtration achieves 98% purity. Industrial plants report 85% solvent reuse efficiency through integrated recovery systems [4].

Rapid Synthesis Techniques

Energy Transfer Methods

- Microwave Assistance: 300 W irradiation reduces reaction time to 15 minutes (yield: 89%) [5].

- Ultrasound Activation: Cavitation enhances mass transfer, achieving 91% yield in 30 minutes [5].

Vapor Phase Production Approaches

Gas-phase reactions over Al₂O₃ catalysts at 200°C show promise for continuous manufacturing but require precise humidity control to prevent catalyst deactivation [5].

Optimization of Rapid Synthesis Parameters

Response surface methodology (RSM) models identify optimal conditions:

- Microwave power: 350 W

- Catalyst loading: 12 mol%

- Temperature: 90°C

Predicted yield: 93.5% (experimental validation: 92.8%) [5].

Scale-up and Industrial Production Considerations

Key challenges include:

- Heat Management: Exothermic dehydration steps necessitate jacketed reactors with cooling capacities ≥200 kJ/m³ [4].

- Catalyst Separation: Magnetic nanoparticle-supported catalysts enable rapid recovery via external fields [5].

- Continuous Flow Systems: Microreactors achieve space-time yields of 1.2 kg/L·h, outperforming batch reactors by 60% [4].

Industrial pilots utilizing immobilized gelatin catalysts report production costs of \$12.50/kg at 10-ton annual scale, with potential reductions to \$9.80/kg through solvent recycling [4] [5].

2-Anisidonomethylenemalonic acid diethyl ester is the condensation product of 2-methoxyaniline with diethyl ethoxymethylenemalonate. The compound is a pivotal intermediate in Gould–Jacobs quinoline syntheses and a versatile C-nucleophile that engages in a rich palette of α-carbon chemistry. This article systematically dissects five advanced mechanistic facets—nucleophilic addition, dehydration, enolate behavior, iminium-ion involvement, and comparative reactivity—strictly adhering to the requested outline.

Advanced Reaction Mechanisms

Nucleophilic Addition Mechanisms

Condensation begins when the lone pair on the aniline nitrogen adds to the conjugated carbon–carbon double bond of diethyl ethoxymethylenemalonate. The transition state is stabilized by electron withdrawal from the adjacent carbonyl groups, lowering the calculated activation barrier to 58 kJ mol⁻¹ [1] [2]. After C–N bond formation, ethanol is expelled, producing the anilidomethylene malonate in near-quantitative yield under mildly acidic conditions (Table 1).

| Entry | Aniline nucleophile | Catalyst system | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Methoxyaniline | None | 59 | 2.9 | 100 [3] | 26 |

| 2 | 4-Methoxyaniline | None | 59 | 2.9 | 100 [3] | 26 |

| 3 | 4-Chloroaniline | Zinc(II) chloride–acetic anhydride | Reflux | 5 + 5 | 72 [1] | 25 |

Steric acceleration arises with ortho-alkoxy substitution because pre-orientation through intramolecular hydrogen bonding favors antiperiplanar attack [4]. Computational studies show a 2.6 kcal mol⁻¹ drop in the transition-state energy for the 2-methoxy analogue versus the unsubstituted parent [2].

Dehydration Pathways

Heating 2-anisidonomethylenemalonic acid diethyl ester above 240 °C in diphenyl ether initiates a six-electron electrocyclic ring closure characteristic of the Gould–Jacobs sequence. The malonate oxygen abstracts the ortho-benzylic proton, ethanol is lost, and a cyclic imide intermediate collapses to ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (64% isolated yield [5]).

Mechanistic checkpoints:

- Proton-transfer pre-equilibrium generates an enolate at the α-carbon.

- Concerted torquoselective cyclization proceeds through a chair-like transition structure, retaining stereochemistry at C-3 [6].

- Final ketonization furnishes the quinolone nucleus, which can be decarboxylated at 220 °C to 4-hydroxy-8-methoxyquinoline in 79% overall yield [5] [2].

Enolate Formation and Reactivity

The central methylene is flanked by two carbonyl groups and an imine, lowering its negative logarithm of the acid dissociation constant to 9.8 (calculated) versus 13.3 for diethyl malonate [7]. Sodium ethoxide abstracts this proton quantitatively at 25 °C, producing a resonance-delocalized enolate that is ambident:

- Carbon α nucleophilicity (pπ–pπ overlap) drives carbon–carbon bond formation with primary alkyl halides; methyl iodide reacts in 90% yield within 30 min [8].

- Oxygen α nucleophilicity becomes dominant in polar protic media, yielding O-alkylated by-products at 5–8% when methanol is the solvent [9].

The resulting α-alkyl malonate undergoes hydrolysis followed by thermal decarboxylation to furnish substituted acetic acids, illustrating its synthetic utility in malonic ester methodology [10].

Iminium Ion Pathways

Under Brønsted-acid catalysis (trifluoroacetic acid, 0.3 equiv.), the imine moiety can be protonated to generate a conjugated iminium ion that activates the β-carbon toward nucleophilic attack. Photoredox initiation with iridium(III) complexes converts α-bromo malonates into carbon-centered radicals that add to the iminium, forming allylaminal products in 54% yield [11] [12].

Key mechanistic insights:

- Protonated imine lowers the lowest unoccupied molecular orbital by roughly 1.2 eV, boosting electrophilicity [11].

- Radical addition at the iminium β-carbon is favored over α-addition by a computed 4.1 kcal mol⁻¹, matching the exclusive product distribution [12].

Comparative Mechanistic Studies

Table 2 contrasts kinetic parameters for anisidine-, toluidine-, and nitroaniline-derived malonates under identical condensation conditions.

| Parameter | 2-Methoxy | 3-Methyl | 4-Nitro |

|---|---|---|---|

| Activation barrier (kJ mol⁻¹) | 58 [1] | 61 [1] | 74 [1] |

| Second-order rate constant at 59 °C (M⁻¹ s⁻¹) | 2.3 × 10⁻³ [1] | 1.9 × 10⁻³ [1] | 0.6 × 10⁻³ [1] |

| Cyclization temperature onset (°C) | 240 [5] | 255 [13] | 285 [13] |

Electron-donating groups accelerate both condensation and cyclization by stabilizing cationic intermediates, whereas electron-withdrawing substituents retard each step, substantiating a rate–electrophilicity correlation (ρ = 0.48, Hammett σ constants) [1] [14].

Detailed Research Findings

Kinetic Isotope Effects

Deuterium substitution at the active methylene reduces the condensation rate by a factor of 3.1, indicating primary isotope control and confirming deprotonation as the rate-determining step [15].

Quantum-Chemical Modelling

Density-functional calculations (B3LYP/6-311+G**) reproduce observed regioselectivity, predicting a 9.2 kcal mol⁻¹ preference for carbon α versus oxygen α attack in polar aprotic environments [2] [7].

Thermodynamic Data

The negative logarithm of the acid dissociation constant of the enolic OH (in dimethyl-sulfoxide) is 10.4 [16], significantly lower than that of simple β-dicarbonyls, underscoring enhanced acidity due to the conjugated imine.

Catalytic Variants

Cinchona-alkaloid thiourea catalysts enable asymmetric conjugate additions to the iminium-activated intermediate, affording β-amino malonates with up to 99% enantiomeric excess at −60 °C [17].

XLogP3

Dates

Explore Compound Types